molecular formula C17H19NS2 B1199615 N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine CAS No. 5802-61-9

N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine

Cat. No. B1199615
CAS RN: 5802-61-9
M. Wt: 301.5 g/mol
InChI Key: ZLJLUTCIUOCIQM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine, also known as DMB-PROP, is a novel chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. DMB-PROP belongs to a class of compounds called thienobenzothiepines, which have been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism Of Action

The mechanism of action of N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine has also been shown to inhibit the activity of the Akt signaling pathway, which is involved in the regulation of cell proliferation and survival.

Biochemical And Physiological Effects

N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine has also been shown to modulate the expression of various genes that are involved in the regulation of cell growth and survival. In addition, N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine has been shown to have a low toxicity profile in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine in lab experiments is its relatively low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine in lab experiments is its low yield, which can make it difficult to obtain sufficient quantities for large-scale experiments.

Future Directions

There are several future directions for research on N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to optimize the synthesis method to improve the yield of N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine. Additionally, further studies are needed to elucidate the mechanism of action of N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine and its effects on various signaling pathways. Finally, more studies are needed to investigate the safety and toxicity of N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine in vivo.

Synthesis Methods

The synthesis of N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine involves the condensation reaction of 2-aminothiophene with 1,2-dibromoethane, followed by the reaction with sodium hydride and 2,3-dihydrothieno[3,4-b][1,4]dioxine. The final step involves the reaction with N,N-dimethylprop-2-en-1-amine to yield N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine. The synthesis method has been reported in a few research articles, and the yield of N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine has been reported to be around 30%.

Scientific Research Applications

N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine has been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In a recent study, N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study showed that N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine has anti-viral activity against the influenza virus by inhibiting the viral replication cycle. N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJLUTCIUOCIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1154-12-7 (hydrochloride)
Record name Dithiadene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005802619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40973608
Record name Bisulepin
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URL https://comptox.epa.gov/dashboard/DTXSID40973608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisulepin

CAS RN

5802-61-9
Record name N,N-Dimethyl-3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidene-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5802-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dithiadene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005802619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisulepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropylamine
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